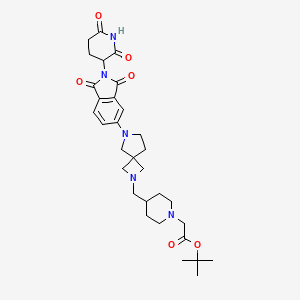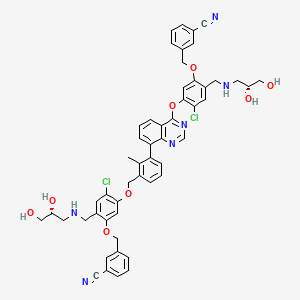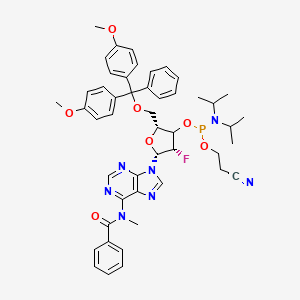
DMT-2'-F-dA(bz) phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMT-2’-F-dA(bz) phosphoramidite: is a phosphoramidite compound used in the synthesis of oligonucleotides. It is particularly significant in the field of nucleic acid chemistry due to its ability to introduce modifications that enhance the stability and functionality of oligonucleotides. The compound is characterized by the presence of a 2’-fluoro group and a benzoyl-protected adenine base, which contribute to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DMT-2’-F-dA(bz) phosphoramidite involves multiple steps, starting from the appropriate nucleoside. The key steps include:
Protection of the 5’-hydroxyl group: with a dimethoxytrityl (DMT) group.
Introduction of the 2’-fluoro group: via fluorination reactions.
Protection of the exocyclic amine: of adenine with a benzoyl group.
Formation of the phosphoramidite: by reacting the protected nucleoside with phosphoramidite reagents under controlled conditions
Industrial Production Methods: Industrial production of DMT-2’-F-dA(bz) phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: in large reactors.
Purification steps: such as chromatography to ensure high purity.
Quality control measures: to maintain consistency and performance
Chemical Reactions Analysis
Types of Reactions: DMT-2’-F-dA(bz) phosphoramidite undergoes several types of chemical reactions, including:
Substitution reactions: where the phosphoramidite group is replaced by a phosphodiester linkage during oligonucleotide synthesis.
Deprotection reactions: to remove the DMT and benzoyl groups under acidic and basic conditions, respectively
Common Reagents and Conditions:
Acidic conditions: (e.g., trichloroacetic acid) for DMT group removal.
Basic conditions: (e.g., ammonia) for benzoyl group removal.
Phosphoramidite reagents: for coupling reactions
Major Products: The primary product formed from these reactions is the desired oligonucleotide with the incorporated 2’-fluoro modification, which enhances stability and resistance to nucleases .
Scientific Research Applications
DMT-2’-F-dA(bz) phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene regulation and therapeutic purposes.
Medicine: Utilized in the design of oligonucleotide-based drugs with improved stability and efficacy.
Industry: Applied in the production of diagnostic probes and tools for molecular biology research .
Mechanism of Action
The mechanism of action of DMT-2’-F-dA(bz) phosphoramidite involves:
Incorporation into oligonucleotides: during solid-phase synthesis.
Formation of stable phosphodiester linkages: upon coupling and deprotection.
Enhanced stability and resistance: to enzymatic degradation due to the 2’-fluoro modification
Comparison with Similar Compounds
- DMT-2’-O-methyl-dA(bz) phosphoramidite
- DMT-2’-O-methyl-rA(bz) phosphoramidite
- DMT-2’-O-TBDMS-rA(bz) phosphoramidite
- DMT-dA(bz) phosphoramidite
Uniqueness: DMT-2’-F-dA(bz) phosphoramidite is unique due to its 2’-fluoro modification, which provides increased thermal stability and nuclease resistance compared to other modifications. This makes it particularly valuable for applications requiring enhanced oligonucleotide stability .
Properties
Molecular Formula |
C48H53FN7O7P |
|---|---|
Molecular Weight |
889.9 g/mol |
IUPAC Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]-N-methylbenzamide |
InChI |
InChI=1S/C48H53FN7O7P/c1-32(2)56(33(3)4)64(61-28-14-27-50)63-43-40(62-47(41(43)49)55-31-53-42-44(51-30-52-45(42)55)54(5)46(57)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(58-6)24-20-36)37-21-25-39(59-7)26-22-37/h8-13,15-26,30-33,40-41,43,47H,14,28-29H2,1-7H3/t40-,41+,43?,47-,64?/m1/s1 |
InChI Key |
UTNWUIGRRCGISW-IUJSGOJCSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C2N=CN=C3N(C)C(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


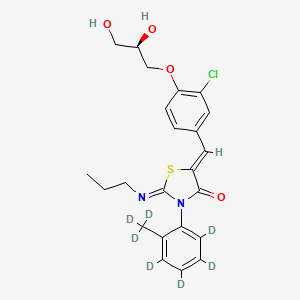
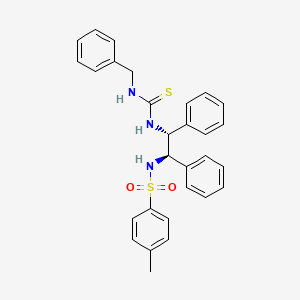
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B12370693.png)


![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
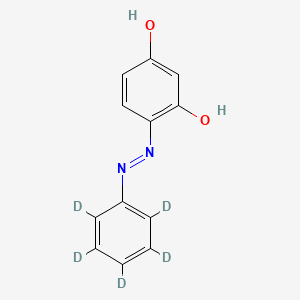
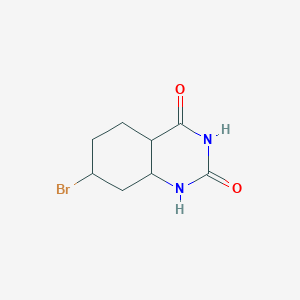
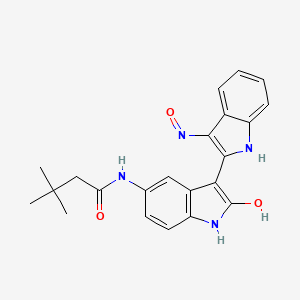
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)
![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)
![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)
